n-(3,4-Dimethoxybenzyl)tetrahydrothiophen-3-amine
Description
n-(3,4-Dimethoxybenzyl)tetrahydrothiophen-3-amine is a heterocyclic amine featuring a tetrahydrothiophene (saturated thiophene) ring linked to a 3,4-dimethoxybenzyl substituent. The compound’s structure combines a sulfur-containing five-membered ring with an aromatic benzyl group modified by methoxy (-OCH₃) groups at the 3- and 4-positions.
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO2S |
|---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]thiolan-3-amine |
InChI |
InChI=1S/C13H19NO2S/c1-15-12-4-3-10(7-13(12)16-2)8-14-11-5-6-17-9-11/h3-4,7,11,14H,5-6,8-9H2,1-2H3 |
InChI Key |
LKLKKXAYRFLWGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCSC2)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The aldehyde and amine form an imine intermediate, which is reduced to the secondary amine. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with catalysts like palladium or nickel are commonly used.
Example Protocol
Catalytic Hydrogenation Variant
Using hydrogen gas (1–10 bar) with a catalyst such as Raney nickel or palladium-on-carbon enhances atom economy. For instance, hydroxyapatite-supported nickel catalysts achieve 70–85% yield under 50–100°C and 30–100 bar H₂.
Alkylation of Tetrahydrothiophen-3-amine
Direct alkylation employs 3,4-dimethoxybenzyl halides (chloride or bromide) reacting with the amine nucleophile.
Benzyl Halide Synthesis
3,4-Dimethoxybenzyl chloride/bromide is synthesized from 3,4-dimethoxybenzyl alcohol using PCl₃, SOCl₂, or PBr₃. For example, PBr₃ in dichloromethane at 0°C converts the alcohol to bromide in 85–90% yield.
Alkylation Protocol
Steps :
- Reactants :
- Tetrahydrothiophen-3-amine (1.0 equiv)
- 3,4-Dimethoxybenzyl bromide (1.1 equiv)
- Base : Triethylamine or K₂CO₃ (2.0 equiv) to scavenge HX.
- Solvent : Acetonitrile or DMF at 60–80°C for 6–12 hours.
- Yield : 60–75% after extraction and distillation.
Nucleophilic Substitution with Benzyl Halides
This method parallels alkylation but emphasizes solvent and base selection to minimize side reactions.
Optimized Conditions
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
- Temperature : 25–50°C to balance reactivity and byproduct formation.
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve efficiency in biphasic systems.
Table 1: Alkylation Method Comparison
| Benzyl Halide | Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Chloride | DMF | K₂CO₃ | 80 | 68 |
| Bromide | THF | Et₃N | 60 | 72 |
| Bromide | Acetonitrile | NaHCO₃ | 50 | 65 |
Catalytic Hydrogenation of Imine Intermediates
An alternative route involves pre-forming the imine followed by hydrogenation.
Procedure
- Imine Formation : React 3,4-dimethoxybenzaldehyde with tetrahydrothiophen-3-amine in toluene under reflux (4–6 hours).
- Hydrogenation : Use H₂ (5–10 bar) with Pd/C (5% w/w) at 25–50°C for 2–4 hours.
- Yield : 70–80% with >95% purity.
Comparative Analysis of Methodologies
Table 2: Method Efficiency and Challenges
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Amination | High atom economy | Requires stoichiometric reductant |
| Alkylation | Straightforward scalability | Benzyl halide synthesis adds steps |
| Catalytic Hydrogenation | Mild conditions, low waste | Catalyst cost and recovery issues |
Recent Advances and Optimizations
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxybenzyl)tetrahydrothiophen-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups or the aromatic ring.
Substitution: The benzyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3) are used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified aromatic rings or reduced functional groups.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(3,4-Dimethoxybenzyl)tetrahydrothiophen-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxybenzyl)tetrahydrothiophen-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
The compound is compared below with two structural analogs: n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine (oxygen-containing analog) and n-(5-Chloro-2-methoxyphenyl)tetrahydrothiophen-3-amine (substituted phenyl-thiophene analog).
Structural and Electronic Differences
a) n-(3,4-Dimethoxybenzyl)tetrahydrofuran-3-amine
- Core Ring : Tetrahydrofuran (oxygen atom) vs. tetrahydrothiophene (sulfur atom).
- However, sulfur’s larger atomic size and lower electronegativity may improve lipophilicity and alter metabolic stability .
- Availability : Discontinued (CymitQuimica catalog), suggesting possible challenges in synthesis, stability, or commercial demand .
b) n-(5-Chloro-2-methoxyphenyl)tetrahydrothiophen-3-amine
- Substituents : 5-Chloro-2-methoxyphenyl vs. 3,4-dimethoxybenzyl.
- Impact : The chloro group (-Cl) is electron-withdrawing, which may reduce electron density on the aromatic ring compared to the electron-donating methoxy groups in the dimethoxybenzyl analog. This difference could influence binding affinity in biological targets (e.g., receptors or enzymes) and alter pharmacokinetic properties .
Physicochemical and Functional Properties
Biological Activity
n-(3,4-Dimethoxybenzyl)tetrahydrothiophen-3-amine is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound includes a tetrahydrothiophene ring and a dimethoxybenzyl group. These structural features contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways.
- Receptor Modulation : It has the potential to modulate receptor activity, which can affect neurotransmitter levels and signal transduction pathways.
- Antiparasitic Activity : Preliminary studies suggest that it may exhibit activity against certain parasites, although detailed mechanisms remain to be elucidated.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
- Antiparasitic Activity :
- Neuroprotective Effects :
- Cytotoxicity :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound | Biological Activity | EC50 (µM) |
|---|---|---|
| This compound | Antiparasitic; Neuroprotective | TBD |
| 3-Methoxytyramine | Antidepressant; MAO Inhibitor | 1.38 (MAO-A) |
| 3,4-Dimethoxyphenethylamine | Psychoactive; Moderate cytotoxicity | 0.577 |
Case Studies
Several case studies have highlighted the importance of exploring the biological activities of this compound:
- Case Study on Antiparasitic Activity :
- Neuroprotective Mechanisms :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
